

# characterization of 2,5-Dimethyl-4-nitrobenzonitrile

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## Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitrobenzonitrile

Cat. No.: B1361401

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An In-Depth Technical Guide to the Characterization of **2,5-Dimethyl-4-nitrobenzonitrile**

## Introduction

**2,5-Dimethyl-4-nitrobenzonitrile** is a substituted aromatic compound of interest in synthetic chemistry. As a trifunctional molecule, featuring a nitrile, a nitro group, and a substituted benzene ring, it serves as a versatile building block for the synthesis of more complex molecules in drug discovery, materials science, and agrochemicals. The precise arrangement of its functional groups—the electron-withdrawing nitrile and nitro groups combined with the electron-donating methyl groups—creates a unique electronic and steric profile that warrants a detailed characterization protocol.

This guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of **2,5-Dimethyl-4-nitrobenzonitrile**. It is designed for researchers and scientists in chemical development, offering not just procedural steps but also the underlying scientific rationale, ensuring that the characterization process is robust, reproducible, and self-validating.

## Physicochemical and Computed Properties

A foundational step in characterizing any chemical entity is to tabulate its known physical and computed properties. While experimental data for **2,5-Dimethyl-4-nitrobenzonitrile** is not extensively reported in public literature, its identity can be established through its structural and computed attributes.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	73713-69-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	176.17 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Exact Mass	176.058577502 Da	<a href="#">[4]</a>

Table 2: Computed Physicochemical Data

Property	Predicted Value	Source
XLogP3	2.2	<a href="#">[4]</a>
Topological Polar Surface Area	69.6 Å <sup>2</sup>	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[4]</a>
Complexity	250	<a href="#">[4]</a>

Below is the chemical structure of the target compound, which forms the basis for all subsequent analytical predictions and interpretations.

Caption: Structure of **2,5-Dimethyl-4-nitrobenzonitrile**.

## Proposed Synthesis and Purification

A logical and field-proven approach to synthesizing **2,5-Dimethyl-4-nitrobenzonitrile** involves the nitration of the readily available precursor, 2,5-dimethylbenzonitrile. The directing effects of the substituents are key to this strategy. The nitrile group is a meta-director, while the two methyl groups are ortho-, para-directors. The C4 position is para to the C1-methyl group and ortho to the C5-methyl group, making it sterically accessible and electronically activated for electrophilic nitration.

## Experimental Protocol: Synthesis

Principle: Electrophilic aromatic substitution using a nitrating mixture (a combination of nitric acid and sulfuric acid) introduces a nitro group at the C4 position of 2,5-dimethylbenzonitrile. The concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ).

### Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylbenzonitrile (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.
- Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.
- Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzonitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents runaway reactions and minimizes the formation of dinitrated byproducts.
- Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting material spot and the appearance of a new, lower R<sub>f</sub> product spot indicates reaction completion.
- Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude solid product.
- Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acid.
- Drying: Dry the crude product in a vacuum oven at 40-50 °C.

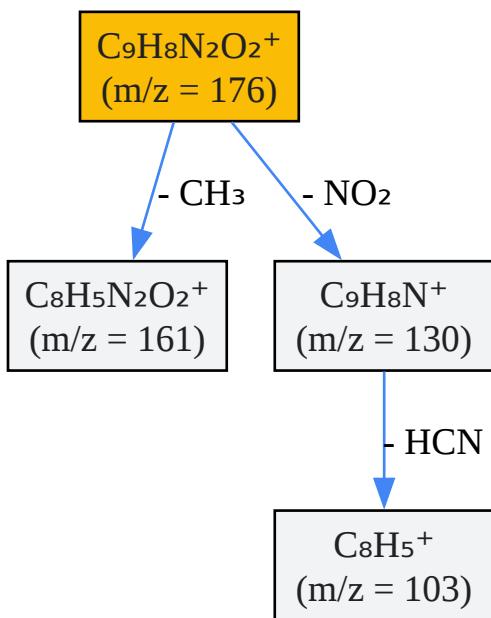
## Experimental Protocol: Purification

Principle: Recrystallization is used to purify the crude solid. The choice of solvent is paramount; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high

temperatures, while impurities remain soluble or insoluble at all temperatures. A mixture of ethanol and water is often effective for moderately polar compounds like this.

#### Step-by-Step Methodology:

- Solvent Selection: Dissolve a small amount of the crude product in a minimum amount of hot ethanol.
- Recrystallization: Add hot water dropwise until the solution becomes slightly turbid (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
- Purity Assessment (Self-Validation): The purity of the final product should be confirmed by measuring its melting point (a sharp melting range indicates high purity) and re-running a TLC, which should show a single, well-defined spot.



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